molecular formula C18H16FNO5 B11056829 4-[(4-fluorophenyl)carbonyl]-5-(furan-2-yl)-3-hydroxy-1-(3-hydroxypropyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-fluorophenyl)carbonyl]-5-(furan-2-yl)-3-hydroxy-1-(3-hydroxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11056829
M. Wt: 345.3 g/mol
InChI Key: SYSFGQILMQNJRO-PEZBUJJGSA-N
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Description

4-[(4-fluorophenyl)carbonyl]-5-(furan-2-yl)-3-hydroxy-1-(3-hydroxypropyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a furan ring, and a pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-fluorophenyl)carbonyl]-5-(furan-2-yl)-3-hydroxy-1-(3-hydroxypropyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the furan and fluorophenyl intermediates, followed by their coupling with the pyrrolone core under specific conditions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(4-fluorophenyl)carbonyl]-5-(furan-2-yl)-3-hydroxy-1-(3-hydroxypropyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield corresponding ketones or aldehydes, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

4-[(4-fluorophenyl)carbonyl]-5-(furan-2-yl)-3-hydroxy-1-(3-hydroxypropyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-[(4-fluorophenyl)carbonyl]-5-(furan-2-yl)-3-hydroxy-1-(3-hydroxypropyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenyl)carbonyl]-5-(furan-2-yl)-3-hydroxy-1-(3-hydroxypropyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-[(4-bromophenyl)carbonyl]-5-(furan-2-yl)-3-hydroxy-1-(3-hydroxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The presence of the fluorophenyl group in 4-[(4-fluorophenyl)carbonyl]-5-(furan-2-yl)-3-hydroxy-1-(3-hydroxypropyl)-1,5-dihydro-2H-pyrrol-2-one imparts unique properties, such as increased metabolic stability and potential for specific interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs, which may have different reactivity and biological activity profiles.

Properties

Molecular Formula

C18H16FNO5

Molecular Weight

345.3 g/mol

IUPAC Name

(4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(furan-2-yl)-1-(3-hydroxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C18H16FNO5/c19-12-6-4-11(5-7-12)16(22)14-15(13-3-1-10-25-13)20(8-2-9-21)18(24)17(14)23/h1,3-7,10,15,21-22H,2,8-9H2/b16-14-

InChI Key

SYSFGQILMQNJRO-PEZBUJJGSA-N

Isomeric SMILES

C1=COC(=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCCO

Canonical SMILES

C1=COC(=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCO

Origin of Product

United States

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